Axl-IN-14
Description
Properties
Molecular Formula |
C32H24F2N4O4 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[3-fluoro-4-(10H-pyrido[3,2-b][1,4]benzoxazin-4-yloxy)phenyl]-4-oxo-1-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H24F2N4O4/c1-18(2)38-16-22(19-7-9-20(33)10-8-19)29(39)23(17-38)32(40)36-21-11-12-26(24(34)15-21)41-28-13-14-35-31-30(28)42-27-6-4-3-5-25(27)37-31/h3-18H,1-2H3,(H,35,37)(H,36,40) |
InChI Key |
IVRKZMDXSUEQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=NC=C3)NC5=CC=CC=C5O4)F)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-14 Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: AXL as a Therapeutic Target in NSCLC
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies, particularly against the Epidermal Growth Factor Receptor (EGFR), has transformed treatment paradigms. However, the emergence of acquired resistance is nearly universal, necessitating novel therapeutic strategies.[1][2] The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical mediator of therapy resistance and a key driver of aggressive tumor biology in NSCLC.[3][4]
Overexpression and activation of AXL are strongly associated with poor prognosis in NSCLC patients.[5][6] AXL signaling promotes multiple oncogenic processes, including tumor cell proliferation, survival, invasion, metastasis, and the epithelial-to-mesenchymal transition (EMT).[3][4][5][7] Crucially, AXL is a key node in the development of resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[2][8][9] This makes AXL a compelling target for therapeutic intervention. Axl-IN-14 is a potent, selective, and orally active small molecule inhibitor designed to target the AXL kinase, offering a promising approach to overcome resistance and improve outcomes in NSCLC. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.
The AXL Signaling Pathway in NSCLC
The activation of AXL is primarily initiated by its ligand, the growth arrest-specific 6 (Gas6) protein.[1][4] Binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[10][11] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pro-tumorigenic pathways.[11]
Key downstream cascades activated by AXL include:
-
PI3K/AKT Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[3][5]
-
MAPK/ERK Pathway: Mediates cell proliferation and growth.[3][5]
-
NF-κB Pathway: Regulates the transcription of anti-apoptotic proteins, contributing to cell survival.[7][10]
The culmination of this signaling is enhanced tumor progression, metastasis, and the development of a mesenchymal phenotype associated with drug resistance.[5][6]
References
- 1. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 6. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-14: A Technical Guide to its Downstream Signaling Pathways and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways modulated by Axl-IN-14, a potent and orally active inhibitor of the Axl receptor tyrosine kinase. This document details the mechanism of Axl signaling, the specific effects of this compound, quantitative data, and comprehensive experimental protocols for its characterization.
Introduction to Axl Signaling
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a critical role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its ligand, the growth arrest-specific protein 6 (Gas6), activates Axl, leading to the initiation of multiple downstream signaling cascades.[2][3][4] Dysregulation of the Axl signaling pathway is frequently observed in various cancers and is associated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][5]
Upon Gas6 binding, Axl dimerizes and autophosphorylates, creating docking sites for adaptor proteins and enzymes that propagate downstream signals. The principal signaling pathways activated by Axl include:
-
PI3K/AKT Pathway: This is a central pathway that promotes cell survival and proliferation.[2][6][7]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is heavily involved in regulating cell growth, differentiation, and survival.[2][6][7]
-
NF-κB Pathway: This pathway is crucial for regulating inflammatory responses, cell survival, and proliferation.[1]
-
STAT Pathway: These transcription factors are involved in cell proliferation, differentiation, and survival.
The aberrant activation of these pathways in cancer cells contributes to tumorigenesis and resistance to conventional therapies. Therefore, inhibiting Axl presents a promising therapeutic strategy.
This compound: A Potent Axl Inhibitor
This compound is a small molecule inhibitor designed to target the Axl kinase domain. Its primary mechanism of action is to block the autophosphorylation of Axl, thereby inhibiting the activation of its downstream signaling pathways.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Axl kinase domain. This prevents the transfer of a phosphate group from ATP to tyrosine residues in the Axl cytoplasmic domain, a critical step in receptor activation. By inhibiting Axl autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling molecules.
The inhibition of Axl signaling by this compound leads to a reduction in Gas6-mediated cell migration and invasion.[8] Furthermore, it has been shown to decrease the phosphorylation of Axl (p-Axl) and the downstream effector protein AKT (p-AKT), confirming its inhibitory effect on the PI3K/AKT pathway.[8]
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.8 nM | Biochemical Assay | [8] |
Downstream Signaling Pathways Affected by this compound
This compound primarily impacts the PI3K/AKT signaling pathway, as evidenced by the decreased phosphorylation of both Axl and AKT.[8] By inhibiting this key survival pathway, this compound can induce apoptosis and inhibit proliferation in cancer cells that are dependent on Axl signaling.
Figure 2: this compound Inhibition of the PI3K/AKT Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Axl Kinase Assay (Biochemical IC50 Determination)
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound against recombinant Axl kinase.
Materials:
-
Recombinant human Axl kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Axl kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for Axl.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 3: Axl Kinase Assay Workflow.
Western Blot Analysis of Axl and AKT Phosphorylation
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of Axl and AKT in a cellular context.
Materials:
-
Cancer cell line with high Axl expression (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Gas6 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-Axl, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate the Axl-expressing cancer cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Figure 4: Western Blot Analysis Workflow.
Cell Migration and Invasion Assays
This protocol describes how to assess the effect of this compound on the migratory and invasive potential of cancer cells using a Transwell assay.
Materials:
-
Axl-expressing cancer cells
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
Migration Assay:
-
Serum-starve the cells for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.
-
Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Invasion Assay:
-
The procedure is similar to the migration assay, with the addition of coating the Transwell insert with a layer of Matrigel before adding the cells. This simulates the extracellular matrix that cells must degrade to invade.
Figure 5: Transwell Migration/Invasion Assay Workflow.
Conclusion
This compound is a potent inhibitor of the Axl receptor tyrosine kinase, a key driver of cancer progression and therapeutic resistance. By targeting Axl, this compound effectively downregulates critical downstream signaling pathways, most notably the PI3K/AKT pathway, leading to the inhibition of cancer cell migration and invasion. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of this compound and other Axl inhibitors in a research and drug development setting.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Axl-IN-14 and its Effect on the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase AXL is a critical mediator of tumorigenesis, therapy resistance, and immune evasion. Its overexpression in a variety of cancers is correlated with poor prognosis, making it a compelling target for therapeutic intervention. Axl-IN-14 is a potent and orally active inhibitor of AXL with a reported IC50 of 0.8 nM.[1] This technical guide provides a comprehensive overview of the role of AXL in the tumor microenvironment (TME) and the anticipated effects of its inhibition by molecules such as this compound. Due to the limited availability of public preclinical data specific to this compound, this document leverages data from other potent and selective AXL inhibitors as a proxy to illustrate the expected biological and immunological consequences of AXL inhibition. This guide includes a detailed examination of AXL signaling pathways, a summary of the impact of AXL inhibition on both tumor and immune cells, and representative experimental protocols for the evaluation of AXL inhibitors.
Introduction: The AXL Receptor and its Role in the Tumor Microenvironment
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a pivotal role in cell survival, proliferation, migration, and invasion.[2][3] Its ligand, growth arrest-specific 6 (Gas6), facilitates the dimerization and autophosphorylation of AXL, initiating a cascade of downstream signaling events.[3] In the context of cancer, AXL is frequently overexpressed and contributes to an aggressive phenotype characterized by epithelial-to-mesenchymal transition (EMT), metastasis, and resistance to a broad range of therapies, including chemotherapy, targeted agents, and immunotherapy.[3][4][5]
The influence of AXL extends beyond the cancer cell itself, profoundly shaping the tumor microenvironment (TME). AXL is expressed on various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, where it typically functions to suppress immune responses.[6][7] AXL signaling in the TME promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, impairs DC maturation and antigen presentation, and inhibits the cytotoxic activity of NK cells.[6][8] This creates an immune-privileged niche that fosters tumor growth and shields it from immune surveillance.
This compound: A Potent AXL Inhibitor
This compound has been identified as a potent and orally bioavailable small molecule inhibitor of AXL kinase activity. With an in vitro IC50 of 0.8 nM, it represents a high-affinity agent for targeting this pathway.[1] Mechanistically, this compound is expected to inhibit the phosphorylation of AXL and its downstream effector, AKT, thereby blocking the pro-tumorigenic signals mediated by the Gas6/AXL axis.[1] While detailed in vivo efficacy and immunomodulatory data for this compound are not extensively published, its high potency suggests it would recapitulate the effects observed with other well-characterized AXL inhibitors.
Quantitative Effects of AXL Inhibition on the Tumor Microenvironment
The following tables summarize quantitative data from preclinical studies of various potent and selective AXL inhibitors, which serve as a benchmark for the anticipated effects of this compound.
Table 1: In Vivo Antitumor Efficacy of AXL Inhibitors
| AXL Inhibitor | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Bemcentinib (BGB324) | Pancreatic Ductal Adenocarcinoma (KIC model) | Combination with gemcitabine | Significantly increased survival compared to gemcitabine alone | [9] |
| Bemcentinib (BGB324) | Myeloproliferative Neoplasm (SET-2 xenograft) | 50 mg/kg, twice daily | 60% inhibition of tumor growth | [10] |
| Novel AXL Inhibitor | BaF3/TEL-AXL xenograft | 25, 50, 100 mg/kg, once daily | 89.8%, 103.9%, 104.8% inhibition, respectively | [8] |
| R428 | Ovarian Cancer (ID8 model) | Escalating doses | Dose-dependent increase in overall survival | [11] |
Table 2: Immunomodulatory Effects of AXL Inhibition in the Tumor Microenvironment
| AXL Inhibitor/Targeting Strategy | Cancer Model | Key Immunological Changes | Quantitative Data | Reference |
| AXL Knockout | Head and Neck Cancer (MOC2 model) | Increased NK cell infiltration and activation | Increased CD69 expression on infiltrating NK cells | [12] |
| AXL Knockout | Head and Neck Cancer (MOC2 model) | Increased pro-inflammatory cytokine expression in NK cells | Significantly elevated IFN-γ and TNF-α expression | [12] |
| TP-0903 | In vitro T cell stimulation | Selective reduction of Th2 cytokines | Dose-dependent decrease in IL-4 and IL-13 production | [1] |
| R428 | Ovarian Cancer (ID8 model) | Increased infiltration of CD4+ and CD8+ T cells | Significant increase in the percentage and absolute number of tumor-infiltrating T cells | [4] |
| AXL Knockout | Pancreatic Cancer (KIC model) | Increased T cell and NK cell recruitment, decreased TAMs | Increased CD3+ T cells and CD335+ NK cells; potent decrease in tumor-associated macrophages | [13] |
Table 3: Effect of AXL Inhibition on Pro-Inflammatory Cytokines
| AXL Inhibitor | Cell Type/Model | Condition | Change in Cytokine Levels | Reference |
| Bemcentinib | Human Macrophages (THP-1 cells) | LPS challenge | Reduced mRNA levels of IL-1β, MCP-1, and TNF | [14] |
| AXL Knockout | Bone Marrow-Derived Dendritic Cells | Influenza A virus infection | Increased production of IFN-β | [2] |
| AXL Knockout | In vivo mouse model | Influenza A virus infection | Decreased production of IL-1β | [2] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The following diagram illustrates the major signaling cascades activated downstream of the AXL receptor. AXL inhibition by agents like this compound is designed to block these pathways at the receptor level.
Caption: AXL signaling pathway and point of inhibition by this compound.
Experimental Workflow: In Vitro Cell Migration Assay
The following diagram outlines a typical workflow for assessing the effect of an AXL inhibitor on cancer cell migration using a Transwell assay.
Caption: Workflow for a Transwell cell migration assay.
Experimental Workflow: In Vivo Tumor Model
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of an AXL inhibitor in a mouse xenograft model.
Caption: General workflow for an in vivo xenograft study.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of AXL inhibitors.
Transwell Migration and Invasion Assay
-
Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells in vitro.
-
Materials:
-
24-well Transwell inserts (8-µm pore size)
-
Matrigel (for invasion assay)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete medium with 20% fetal bovine serum (FBS) as a chemoattractant
-
This compound
-
DMSO (vehicle control)
-
Cotton swabs, methanol (for fixing), crystal violet stain
-
-
Protocol:
-
For invasion assay: Thaw Matrigel on ice. Dilute 1:10 in cold, serum-free medium. Add 200 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C overnight to allow for solidification.[15]
-
Harvest and resuspend cancer cells in serum-free medium to a concentration of 1x10^5 cells/mL.
-
Add 1x10^5 cells in 100 µL of serum-free medium to the upper chamber of each Transwell insert (Matrigel-coated for invasion, uncoated for migration).[15]
-
Add the desired concentration of this compound or an equivalent volume of DMSO to the upper chamber.
-
Add 600 µL of complete medium containing 20% FBS to the lower chamber.[15]
-
Incubate the plates at 37°C in a humidified incubator for 12-24 hours.
-
After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image and count the migrated cells in several random fields of view using a light microscope.
-
Quantify the results and compare the number of migrated/invaded cells between the this compound-treated and vehicle-treated groups.
-
In Vivo Syngeneic Tumor Model and Immune Cell Analysis
-
Objective: To evaluate the in vivo antitumor efficacy of this compound and its effect on the tumor-infiltrating immune cell populations.
-
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice)
-
Murine cancer cell line (e.g., ID8 ovarian cancer, 4T1 breast cancer)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD206)
-
Tissue dissociation reagents
-
-
Protocol:
-
Inject 1x10^6 murine cancer cells subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (e.g., day 21, or when tumors in the control group reach the endpoint), euthanize the mice and excise the tumors.
-
For immune cell analysis, mechanically and enzymatically dissociate a portion of the tumor tissue to create a single-cell suspension.
-
Perform red blood cell lysis.
-
Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell markers.
-
Acquire the data on a flow cytometer.
-
Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages) within the tumor.
-
Compare the immune cell profiles between the this compound-treated and vehicle-treated tumors.
-
Conclusion
This compound, as a potent inhibitor of AXL, holds significant promise as an anticancer agent. The inhibition of the AXL signaling pathway is anticipated to have a dual effect: directly impeding tumor cell growth, survival, and metastasis, while also remodeling the tumor microenvironment from an immunosuppressive to an immune-active state. This immunomodulatory effect, characterized by the enhancement of T cell and NK cell function and the repolarization of macrophages, provides a strong rationale for the clinical development of this compound and similar AXL inhibitors, both as monotherapy and in combination with immune checkpoint blockade and other anticancer agents. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this important class of therapeutics.
References
- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curesarcoma.org [curesarcoma.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 9. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Axl-IN-14 in Pancreatic Cancer: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available preclinical information for Axl-IN-14, a potent Axl inhibitor, with a focus on its potential relevance to pancreatic cancer. While direct preclinical studies of this compound specifically in pancreatic cancer models are not extensively documented in publicly available literature, this document synthesizes the known characteristics of this compound and contextualizes them within the broader landscape of Axl inhibition in pancreatic cancer, drawing parallels from studies on other Axl inhibitors.
Introduction to Axl Inhibition in Pancreatic Cancer
The receptor tyrosine kinase Axl is a critical mediator of tumor progression, metastasis, and therapeutic resistance in pancreatic ductal adenocarcinoma (PDAC). Its overexpression is correlated with poor prognosis. Axl signaling, primarily activated by its ligand Gas6, promotes key oncogenic processes including epithelial-to-mesenchymal transition (EMT), invasion, and suppression of the anti-tumor immune response. Consequently, inhibiting Axl has emerged as a promising therapeutic strategy for this challenging disease.
This compound: A Potent and Orally Active Axl Inhibitor
This compound is a small molecule inhibitor of Axl with high potency.
Biochemical Potency
| Compound | IC50 (nM) |
| This compound | 0.8 |
Table 1: In vitro inhibitory concentration of this compound against Axl kinase.
Mechanism of Action
This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of the Axl receptor.[1] This leads to the downstream suppression of pro-survival and pro-metastatic signaling pathways. Key mechanistic aspects include:
-
Inhibition of Gas6-mediated signaling: this compound blocks the cellular migration and invasion induced by the binding of the Gas6 ligand to the Axl receptor.[1]
-
Downregulation of downstream effectors: Treatment with this compound leads to a reduction in the phosphorylation of Axl (p-AXL) and the key downstream signaling node, Akt (p-AKT).[1]
The anticipated signaling cascade affected by this compound is depicted below.
Experimental Protocols: General Methodologies for Evaluating Axl Inhibitors
While specific experimental protocols for this compound in pancreatic cancer are not available, the following are standard methodologies used in the preclinical evaluation of Axl inhibitors in this context.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on Axl kinase.
-
Method: Recombinant human Axl kinase is incubated with the test compound (e.g., this compound) at varying concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based assay. The IC50 value is then calculated.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of the inhibitor on the growth of pancreatic cancer cells.
-
Method: Pancreatic cancer cell lines with known Axl expression are seeded in 96-well plates and treated with increasing concentrations of the Axl inhibitor for a specified period (e.g., 72 hours). Cell viability is measured using assays such as MTT or CellTiter-Glo.
Cell Migration and Invasion Assays
-
Objective: To evaluate the impact of Axl inhibition on the metastatic potential of pancreatic cancer cells.
-
Method:
-
Migration (Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a cell-free area. The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time.
-
Invasion (Boyden Chamber Assay): Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor is added to the upper chamber, and after incubation, the number of cells that have invaded through the membrane is quantified.
-
Western Blotting
-
Objective: To confirm the on-target effect of the inhibitor on Axl signaling pathways.
-
Method: Pancreatic cancer cells are treated with the Axl inhibitor for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total Axl, phospho-Axl, total Akt, phospho-Akt, and other relevant signaling proteins.
The general workflow for these in vitro experiments is illustrated below.
References
A Technical Guide to Axl Inhibition for Mitigating Metastasis in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains the primary driver of mortality in breast cancer patients. The receptor tyrosine kinase Axl has emerged as a critical mediator of metastatic progression, promoting cell survival, invasion, and therapeutic resistance. Consequently, inhibiting Axl signaling presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of Axl in breast cancer metastasis and the therapeutic potential of Axl inhibitors. Due to the limited publicly available data on the specific inhibitor Axl-IN-14, this guide will focus on the well-characterized and clinically relevant Axl inhibitor, R428 (Bemcentinib) , as a representative agent. This document details the underlying signaling pathways, quantitative efficacy data, and comprehensive experimental protocols relevant to the evaluation of Axl inhibitors in a preclinical setting.
The Role of Axl in Breast Cancer Metastasis
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is frequently overexpressed in aggressive forms of breast cancer, particularly in triple-negative breast cancer (TNBC).[1] Its expression is strongly correlated with an epithelial-to-mesenchymal transition (EMT) phenotype, a key process by which cancer cells acquire migratory and invasive capabilities.[2][3][4] Activation of Axl by its ligand, Gas6 (Growth Arrest-Specific 6), or through crosstalk with other receptors like HER2 and EGFR, triggers a cascade of downstream signaling pathways that collectively drive metastasis.[3][5]
Key Signaling Pathways in Axl-Mediated Metastasis
Upon activation, Axl stimulates several critical signaling cascades:
-
PI3K/Akt Pathway : This pathway is central to cell survival, proliferation, and chemoresistance. Axl-mediated activation of PI3K/Akt promotes the survival of cancer cells during the metastatic cascade.[4]
-
Ras/MAPK (ERK) Pathway : This cascade is a key regulator of cell proliferation and differentiation. Axl signaling through the ERK pathway contributes to tumor growth and invasion.[6]
-
NF-κB Pathway : Axl can activate the NF-κB pathway, which is involved in inflammation, cell survival, and the expression of genes that promote invasion, such as matrix metalloproteinases (MMPs).[4]
-
Rac1 Pathway : Axl activation can lead to the stimulation of Rac1, a small GTPase that regulates cytoskeletal reorganization, leading to increased cell motility and invasion.[6]
These pathways converge to regulate the expression of EMT-associated transcription factors such as Snail, Slug, and Twist, leading to the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., vimentin, N-cadherin).[5][7] This cellular reprogramming enhances the migratory and invasive potential of breast cancer cells, facilitating their dissemination to distant organs.[2]
Quantitative Data on Axl Inhibition
The following tables summarize the in vitro efficacy of the Axl inhibitor R428 (Bemcentinib) in breast cancer cell lines.
| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Viability) | Reference |
| R428 (Bemcentinib) | Axl | 14 nM | MDA-MB-231 | 11.63 ± 0.05 µM | [8][9] |
| MCF-7 | 7.86 ± 0.1 µM | [8] | |||
| This compound | Axl | 19 nM | EBC-1 (Lung) | Not Reported | [10][11] |
Note: Data for this compound in breast cancer cell lines is not publicly available. The provided IC50 is against the isolated Axl kinase and a lung cancer cell line.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Axl inhibitors in inhibiting breast cancer metastasis.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Axl kinase activity.
Protocol:
-
Recombinant human Axl kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and [γ-³²P]ATP in a kinase reaction buffer.
-
The test compound (e.g., R428) is added at various concentrations.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.[12]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the Axl inhibitor on breast cancer cell lines.
Protocol:
-
Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the Axl inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 2-4 hours to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[12]
Cell Migration and Invasion Assays (Boyden Chamber Assay)
Objective: To evaluate the effect of the Axl inhibitor on the migratory and invasive potential of breast cancer cells.
Protocol:
-
Boyden chamber inserts with an 8-µm pore size polycarbonate membrane are used. For invasion assays, the membrane is coated with Matrigel.
-
Breast cancer cells, pre-treated with the Axl inhibitor or vehicle control for a specified time, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
The chambers are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet or calcein).
-
The number of migrated/invaded cells is quantified by counting under a microscope or by measuring fluorescence.[13]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of the Axl inhibitor on the phosphorylation status of Axl and its downstream signaling proteins.
Protocol:
-
Breast cancer cells are treated with the Axl inhibitor at various concentrations and for different durations. In some experiments, cells are stimulated with Gas6 to induce Axl phosphorylation.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Axl (p-Axl), total Axl, phosphorylated Akt (p-Akt), total Akt, etc.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Metastasis Model
Objective: To assess the efficacy of the Axl inhibitor in preventing or reducing metastasis in a living organism.
Protocol:
-
Highly metastatic breast cancer cells (e.g., MDA-MB-231-Luc, expressing luciferase) are injected into the mammary fat pad or via intracardiac injection into immunodeficient mice.
-
The mice are randomly assigned to treatment and control groups. Treatment with the Axl inhibitor (e.g., R428 administered by oral gavage) or vehicle is initiated.
-
Tumor growth (for orthotopic models) is monitored regularly using calipers.
-
Metastatic burden is monitored non-invasively over time using bioluminescence imaging (e.g., IVIS spectrum).
-
At the end of the study, mice are euthanized, and primary tumors and major organs (lungs, liver, bones) are harvested.
-
Metastatic lesions in the organs are quantified by ex vivo imaging and/or histological analysis (e.g., H&E staining).
-
Overall survival of the mice in each group is also recorded.[2][13]
Visualizations
Axl Signaling Pathway in Breast Cancer Metastasis
Caption: Axl signaling cascade promoting breast cancer metastasis.
Experimental Workflow for Axl Inhibitor Evaluation
Caption: Preclinical evaluation workflow for an Axl inhibitor.
Mechanism of Axl-Inhibition in Suppressing Metastasis
Caption: Logic diagram of Axl inhibition's anti-metastatic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 10. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
understanding the pharmacokinetics of Axl-IN-14
An In-Depth Technical Guide to the Pharmacokinetics of a Novel AXL Inhibitor
Disclaimer: No specific public data was found for a compound designated "Axl-IN-14." This guide will provide a detailed analysis of a potent and well-characterized AXL inhibitor, referred to as compound [I] or 13c in recent literature, as a representative example of a novel therapeutic candidate targeting the AXL receptor tyrosine kinase.[1][2]
Introduction
The AXL receptor tyrosine kinase is a critical player in various cellular processes, including cell survival, proliferation, and migration.[3][4] Its overexpression is linked to poor prognosis and drug resistance in numerous cancers, such as non-small cell lung cancer, breast cancer, and acute myeloid leukemia, making it a compelling target for anticancer therapies.[4][5][6] This document provides a technical overview of the pharmacokinetics of a novel 1,6-naphthyridin-4-one-based AXL inhibitor, a promising preclinical candidate for AXL-targeting cancer treatment.[1][2]
Pharmacokinetic Profile
Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this novel AXL inhibitor possesses favorable properties, including a long half-life, suggesting the potential for sustained therapeutic exposure.[1][2]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of the novel AXL inhibitor in rats following oral administration.
| Parameter | Value | Unit |
| Cmax | 2906 | ng/mL |
| AUC (0-∞) | 59,815 | ng·h/mL |
| T½ (Half-life) | 10.09 | h |
| MRT (Mean Residence Time) | 16.5 | h |
Data sourced from pharmacokinetic studies in rats.[1][2]
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats were used to evaluate the pharmacokinetic properties of the compound.[2]
-
Dosing: While the exact oral dose used in the pharmacokinetic study is not specified in the provided abstracts, the compound was administered to assess its oral bioavailability and pharmacokinetic profile.[1][2]
-
Sample Analysis: Blood samples were collected at various time points to determine the plasma concentration of the inhibitor. This data was then used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[1][2]
In Vivo Antitumor Activity Study
-
Animal Model: BaF3/TEL-AXL xenograft mice were utilized to assess the in vivo antitumor efficacy of the AXL inhibitor.[1]
-
Treatment Groups: The study included groups of mice treated with once-daily oral doses of 25, 50, and 100 mg/kg of the inhibitor.[1]
-
Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, which was measured and compared across the different dosage groups.[1] The compound demonstrated potent, dose-dependent antitumor activity.[1]
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The AXL signaling pathway plays a crucial role in cancer progression by activating downstream cascades that promote cell survival, proliferation, and migration.[3]
Caption: The GAS6/AXL signaling cascade.
In Vivo Antitumor Efficacy Workflow
The following diagram illustrates the workflow for the preclinical evaluation of the novel AXL inhibitor's antitumor activity.
Caption: Workflow for in vivo antitumor efficacy study.
Conclusion
The novel 1,6-naphthyridin-4-one-based AXL inhibitor demonstrates a promising preclinical pharmacokinetic profile, characterized by a long half-life and substantial oral exposure in rats.[1][2] Coupled with its potent in vivo antitumor activity in a xenograft mouse model, this compound represents a strong candidate for further development as a therapeutic agent for AXL-driven cancers.[1] The favorable pharmacokinetics suggest that a sustained and effective therapeutic window may be achievable in clinical settings.
References
- 1. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 2. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Role of Axl Inhibition in Reversing Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance. Overexpression and activation of Axl are associated with a mesenchymal phenotype, characterized by the loss of epithelial characteristics and the gain of migratory and invasive properties. This technical guide provides an in-depth overview of the role of Axl in EMT and the therapeutic potential of Axl inhibitors, with a focus on the potent and selective inhibitor, Axl-IN-14. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the complex signaling pathways and experimental workflows.
Introduction: Axl and its Role in EMT
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, and migration.[1][2] Its role in cancer has been extensively studied, with high Axl expression correlating with poor prognosis in several cancers, including breast, lung, and pancreatic cancer.[1][3][4]
A crucial function of Axl in cancer progression is its ability to induce and maintain the EMT program.[1][5] EMT is a developmental process hijacked by cancer cells to enhance their motility, invasiveness, and resistance to therapies.[4][6] Axl activation, often triggered by its ligand Gas6, initiates a cascade of downstream signaling events that orchestrate the complex phenotypic changes associated with EMT.[2][5] This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug.[5][7]
This compound: A Potent Inhibitor of the Axl Signaling Pathway
This compound is a potent and orally active inhibitor of Axl kinase with a high degree of selectivity.[8] Its ability to block the catalytic activity of Axl makes it a valuable tool for studying the role of Axl in EMT and a promising candidate for therapeutic development. This compound has been shown to inhibit Gas6/Axl-mediated cell migration and invasion and to decrease the phosphorylation of Axl and its downstream effector, AKT.[8]
Quantitative Effects of Axl Inhibition on EMT Markers
The inhibition of Axl signaling, either through small molecule inhibitors like this compound or through genetic knockdown, leads to a reversal of the mesenchymal phenotype, a process known as mesenchymal-epithelial transition (MET). This is quantitatively reflected in the expression levels of key EMT markers.
| Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Snail/Slug Expression | Reference |
| HMLE | Axl Overexpression | Strongly Downregulated | Upregulated | - | Upregulated (Snail, Slug) | [7] |
| MCF10A | Axl Overexpression | Downregulated | Upregulated | - | Upregulated (Snail, Slug) | [7] |
| ANV5 (Mesenchymal) | Axl Silencing | Increased | Decreased | Decreased | Decreased (Snail) | [7] |
| ETTM (Mesenchymal) | Axl Silencing | Increased | Decreased | Decreased | Decreased (Snail) | [7] |
| PC9 (NSCLC) | Axl Inhibition (RNAi) | Upregulated | Downregulated | - | - | [9] |
This table summarizes the qualitative changes in EMT marker expression upon modulation of Axl activity as specific fold-change data was not consistently available across the initial search results.
Key Signaling Pathways in Axl-Mediated EMT
Axl activation triggers a complex network of intracellular signaling pathways that converge to promote the EMT program. The primary pathways implicated are the PI3K/AKT, MAPK/ERK, and NF-κB pathways.
Figure 1: Axl signaling pathways leading to EMT.
Experimental Protocols
Western Blot Analysis for EMT Marker Expression
This protocol outlines the procedure for assessing the protein levels of key EMT markers following treatment with an Axl inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Axl, anti-p-Axl, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Axl inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for EMT Marker mRNA Expression
This protocol details the measurement of mRNA levels of EMT-related genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CDH1, CDH2, VIM, SNAI1, SNAI2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.
Cell Migration and Invasion Assays
These assays assess the functional consequences of Axl inhibition on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Cell culture medium with and without serum
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plates for a sufficient time to allow for cell migration or invasion.
-
Removal of Non-migrated Cells: Carefully remove the cells that have not migrated from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane and stain them with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on EMT.
Figure 2: Workflow for studying this compound's effect on EMT.
Conclusion
The Axl receptor tyrosine kinase is a pivotal driver of the epithelial-mesenchymal transition, a process central to cancer progression and the development of therapeutic resistance. The potent and selective inhibitor, this compound, provides a valuable tool for dissecting the intricate signaling pathways governed by Axl and for exploring the therapeutic potential of targeting this pathway. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat Axl-driven malignancies. The reversal of EMT through Axl inhibition represents a promising strategy to sensitize tumors to conventional therapies and to inhibit metastasis, ultimately improving patient outcomes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Axl Inhibition on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Notably, Axl signaling plays a pivotal role in tumor angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis.[3][4] Consequently, inhibition of the Axl signaling pathway presents a promising therapeutic strategy for cancer by targeting the tumor vasculature.[5] This technical guide provides an in-depth overview of the impact of Axl inhibition on angiogenesis, with a focus on the potent Axl inhibitor, Axl-IN-14, and other well-characterized inhibitors such as BGB324 and R428.
While specific published data on this compound is emerging, this guide will leverage the extensive research on BGB324 and R428 to illustrate the broader effects of Axl inhibition on angiogenesis. This compound is a potent and orally active Axl inhibitor with an IC50 of 0.8 nM.[6] It has been shown to inhibit Gas6/AXL-mediated cell migration and invasion and decrease the expression of phosphorylated AXL and AKT proteins, indicating its potential as an anti-tumor agent.[6]
Axl Signaling in Angiogenesis
The primary ligand for Axl is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7][8] This activation triggers several downstream signaling cascades that are crucial for angiogenesis.
Key Downstream Signaling Pathways:
-
PI3K/Akt Pathway: The activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central event in Axl-mediated angiogenesis.[9][10] This pathway promotes endothelial cell survival, proliferation, migration, and tube formation.[9][11]
-
VEGF-A Crosstalk: Axl signaling is intricately linked with Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor. Axl is required for VEGF-A-dependent activation of the PI3K/Akt pathway in endothelial cells.[4][9]
-
Other Downstream Effectors: Axl activation also influences other signaling molecules, including those involved in the epithelial-to-mesenchymal transition (EMT), such as SNAIL, SLUG, and TWIST, which can contribute to a more invasive endothelial cell phenotype.[3]
Impact of Axl Inhibition on Angiogenesis: Quantitative Data
Inhibition of Axl has been demonstrated to significantly impair various aspects of the angiogenic process. The following tables summarize the quantitative effects of Axl inhibitors on endothelial cell function and the secretion of pro-angiogenic factors.
| Inhibitor | Cell Line | Assay | Concentration | Result | Reference |
| BGB324 | HMVEC | Tube Formation | 0.1 µM | Significant decrease in tube formation | [4] |
| 1 µM | Further significant decrease in tube formation | [4] | |||
| shRNA | HMVEC | Tube Formation | N/A | ~50% reduction in tube number vs. control | [3] |
| shRNA | HMVEC | Endothelial Sprouting | N/A | ~60% reduction in sprout length vs. control | [3] |
| shRNA | Endothelial Cells | Migration | N/A | ~40% reduction in migrated cells vs. control | [3][12] |
| shRNA | Endothelial Cells | Invasion | N/A | ~50% reduction in invaded cells vs. control | [3][12] |
| AVB-500 + Bevacizumab | HUVEC | Invasion | 2 µM + 250 µg/mL | Significant decrease in invasion compared to either agent alone | [11] |
Table 1: Effect of Axl Inhibition on Endothelial Cell Function
| Inhibitor | Cell Line | Factor | Result | Reference |
| BGB324 | MDA-MB-231 | Endothelin-1 | Significant decrease in secretion | [4] |
| uPA | Significant decrease in secretion | [4] | ||
| IL-8 | Significant decrease in secretion | [4] | ||
| MCP-1 | Significant decrease in secretion | [4] | ||
| shRNA | MDA-MB-231 | Thrombospondin-1 | Significant decrease in secretion | [4] |
| Endothelin-1 | Significant decrease in secretion | [4] | ||
| uPA | Significant decrease in secretion | [4] | ||
| VEGF | Significant decrease in secretion | [4] | ||
| AVB-500 | ARK1 | VEGF, PDGF, HGF, IGF | Significant reduction in secretion | [11] |
Table 2: Effect of Axl Inhibition on the Secretion of Pro-Angiogenic Factors
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to assess the impact of Axl inhibitors on angiogenesis.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Endothelial cells (e.g., HUVECs, HMVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
96-well culture plates
-
Endothelial cell growth medium
-
Axl inhibitor (e.g., this compound)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of the Axl inhibitor in the cell suspension.
-
Gently add 100 µL of the cell suspension (containing the inhibitor or vehicle control) to each well on top of the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
References
- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Axl signaling is an important mediator of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Axl is essential for VEGF-A-dependent activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Axl-IN-14: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-14 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase, demonstrating a half-maximal inhibitory concentration (IC50) of 0.8 nM in biochemical assays.[1][2] The AXL kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key regulator of cellular processes such as proliferation, survival, migration, and invasion. Overexpression and aberrant activation of AXL are implicated in the progression and metastasis of various cancers, as well as in the development of therapeutic resistance. This compound exerts its anti-tumor activity by inhibiting the autophosphorylation of the AXL kinase and subsequently attenuating downstream signaling pathways, including the PI3K/AKT pathway. This inhibition leads to a reduction in cancer cell migration and invasion. These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.
Data Presentation
| Parameter | Value | Reference |
| IC50 (Biochemical Assay) | 0.8 nM | [1][2] |
| Cellular Effects | Inhibition of Gas6/AXL-mediated cell migration and invasion. | [1][3] |
| Decrease in phospho-AXL (p-AXL) and phospho-AKT (p-AKT) protein expression. | [1][3] |
Signaling Pathway
The binding of the ligand Gas6 to the AXL receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, prominently the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell survival, proliferation, and migration. This compound is designed to interfere with the ATP-binding site of the AXL kinase domain, thereby preventing its phosphorylation and the subsequent activation of these oncogenic signaling pathways.
Experimental Protocols
AXL Kinase Activity Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the AXL kinase.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution of recombinant human AXL kinase in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the AXL kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Phospho-AXL Western Blot Assay
This assay determines the ability of this compound to inhibit the autophosphorylation of AXL in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high endogenous AXL expression (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, or as determined by preliminary screening) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with its ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes to induce AXL phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AXL (e.g., Tyr779) and total AXL overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AXL signal to the total AXL signal to determine the extent of inhibition.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO) for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin solution and incubate for 1-4 hours. Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which measures ATP levels, and read the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data using a non-linear regression curve fit.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Chamber Preparation:
-
Rehydrate Boyden chamber inserts (e.g., 8 µm pore size) in serum-free medium.
-
For invasion assays, the inserts can be pre-coated with a basement membrane extract like Matrigel.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Seed the cells into the upper chamber of the inserts.
-
-
Migration/Invasion:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Quantify the extent of migration for each treatment condition and express it as a percentage of the vehicle control.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for determining its potency, mechanism of action, and anti-cancer effects in a controlled laboratory setting. The results from these studies will provide valuable insights for further preclinical and clinical development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Axl Inhibitors in In Vivo Mouse Models
Disclaimer: Extensive searches for "Axl-IN-14" did not yield any specific in vivo dosage or protocol information. The following application notes and protocols are based on published data for other potent and selective Axl tyrosine kinase inhibitors, such as R428, BGB324 (bemcentinib), and newly developed compounds, which can serve as a valuable reference for researchers working with novel Axl inhibitors.
Introduction
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in various malignancies, including pancreatic, breast, lung, and ovarian cancers.[1][2] Axl signaling promotes cell survival, proliferation, migration, and invasion through activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and STAT.[3][4][5][6] Consequently, targeting Axl with small molecule inhibitors or antibodies presents a promising therapeutic strategy. This document provides a summary of in vivo dosing information and detailed experimental protocols for utilizing Axl inhibitors in mouse cancer models.
Data Presentation: In Vivo Dosages of Axl Inhibitors
The following table summarizes reported in vivo dosages and administration routes for several Axl inhibitors in mouse models. It is crucial to note that the optimal dosage and schedule for any new compound, including potentially this compound, must be determined empirically through dose-escalation and toxicity studies.
| Inhibitor Name | Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |
| R428 | C57BL/6 (syngeneic) | Ovarian Cancer (ID8 cells) | 50-100 mg/kg | Oral gavage | 5 days/week for 2 weeks | [1] |
| BGB324 (Bemcentinib) | KIC mice (genetically engineered) | Pancreatic Cancer | 50 mg/kg | Oral gavage | Twice daily | [2] |
| BGB324 (Bemcentinib) | Orthotopic xenograft | Renal Cell Carcinoma | 50 mg/kg | Oral gavage | Every 12 hours | |
| Compound [I] / 13c | Xenograft | AXL-driven tumors | 25, 50, 100 mg/kg | Not specified | Once daily | [7][8] |
| CCG264341 | S. Typhimurium-induced | Intestinal Fibrosis | 25 mg/kg | Not specified | Daily | [9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an Axl Inhibitor in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a novel Axl inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Models:
-
Human cancer cell lines with high Axl expression (e.g., SKOV3 for ovarian cancer, Pan02 for pancreatic cancer) are cultured in appropriate media and conditions.[2][10]
-
Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor xenografts.[10]
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
3. Treatment Initiation and Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The Axl inhibitor is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water).
-
The inhibitor is administered to the treatment group according to the determined dosage and schedule (e.g., 50 mg/kg, orally, once daily). The control group receives the vehicle only.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study (due to tumor burden in the control group or after a set duration), mice are euthanized.
-
Tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for Axl pathway biomarkers, Western blotting).
-
Toxicity can be assessed by monitoring body weight, general health, and histological analysis of major organs.
Syngeneic Mouse Model Protocol for Immunotherapy Combination Studies
This protocol is designed to evaluate the efficacy of an Axl inhibitor alone and in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
1. Cell Line and Animal Model:
-
A murine cancer cell line syngeneic to the mouse strain is used (e.g., ID8 ovarian cancer cells in C57BL/6 mice).[1]
-
This allows for the study of the inhibitor's effect on the tumor microenvironment and anti-tumor immune responses.
2. Tumor Inoculation:
-
Tumor cells (e.g., 1 x 10^6 ID8 cells) are injected intraperitoneally or subcutaneously into the mice.[1]
3. Treatment Regimen:
-
After a set period for tumor establishment (e.g., 10 days), treatments are initiated.
-
Groups may include: Vehicle control, Axl inhibitor alone, anti-PD-1 antibody alone, and the combination of the Axl inhibitor and anti-PD-1 antibody.
-
The Axl inhibitor is administered as determined (e.g., orally).
-
The anti-PD-1 antibody (or isotype control) is typically administered via intraperitoneal injection (e.g., twice a week for 2 weeks).[1]
4. Efficacy Evaluation:
-
Overall survival is a key endpoint.
-
For subcutaneous models, tumor growth is monitored.
-
Immune cell populations within the tumor and spleen can be analyzed by flow cytometry to assess the immunomodulatory effects of the treatment.
Visualizations
Axl Signaling Pathway
Caption: The Axl signaling cascade upon ligand binding.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 8. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. AXL is an Essential Factor and Therapeutic Target for Metastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Axl-IN-14 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Axl-IN-14, a potent and orally active Axl inhibitor, in cell culture experiments. The protocols outlined below are intended to serve as a foundation for researchers to design and execute experiments to investigate the effects of Axl inhibition in various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor of the Axl receptor tyrosine kinase, demonstrating high potency with an IC50 value of 0.8 nM. The Axl signaling pathway is a critical driver in various cancers, promoting cell proliferation, survival, migration, and invasion. Dysregulation of the Axl pathway has been implicated in the development of therapeutic resistance in several cancer types. This compound exerts its effects by inhibiting the autophosphorylation of the Axl receptor, leading to the downregulation of downstream signaling pathways, notably the PI3K/AKT pathway.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Notes |
| Molecular Formula | C₂₇H₂₉N₇O₃ | |
| Molecular Weight | 511.57 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | Prepare stock solutions in high-quality, anhydrous DMSO. |
| Storage | Store at -20°C for long-term storage. | Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. |
Note on Stability in Cell Culture Medium: The stability of this compound in aqueous cell culture media over extended periods has not been extensively reported. For experiments lasting longer than 24-48 hours, it is recommended to replace the medium with freshly prepared this compound to ensure a consistent effective concentration.
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, Axl dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are central to cancer cell survival, proliferation, and metastasis.
Figure 1. Axl Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common cell culture experiments involving this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Figure 2. Workflow for preparing this compound stock solution.
Protocol:
-
Determine the required concentration: For a 10 mM stock solution, dissolve 5.12 mg of this compound in 1 mL of anhydrous DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in a light-protected container.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of Axl Signaling
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. A time-course experiment (e.g., 1, 6, 24 hours) is recommended to observe changes in protein phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Axl, total Axl, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays (Transwell Assay)
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 12-48 hours, optimize for each cell line).
-
Staining and Counting: Remove the non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Quantitative Data
The inhibitory effect of Axl inhibitors can vary between different cell lines. The following table provides a summary of reported IC50 values for the Axl inhibitor BGB324 in a panel of Non-Small Cell Lung Cancer (NSCLC) cell lines, which can serve as a reference for designing experiments with this compound.[1]
| Cell Line | Histology | Axl Expression (mRNA) | BGB324 IC50 (µM) |
| H2228 | Adenocarcinoma | High | 0.67 |
| H1792 | Adenocarcinoma | High | 0.89 |
| H1993 | Adenocarcinoma | High | 1.12 |
| Calu-1 | Squamous | High | 1.34 |
| H2170 | Squamous | High | 1.55 |
| Median | 2.0 | ||
| H460 | Large Cell | Low | >9.61 |
| H23 | Adenocarcinoma | Low | >9.61 |
Note: This data is for BGB324 and should be used as a guideline. The specific IC50 for this compound should be determined empirically for each cell line.
Conclusion
This compound is a valuable tool for investigating the role of Axl signaling in cancer biology. The protocols and information provided in these application notes are intended to facilitate the successful implementation of this compound in a variety of cell culture experiments. Researchers are encouraged to optimize the experimental conditions for their specific cell models to achieve the most accurate and reproducible results.
References
Application Notes and Protocols: Axl-IN-14 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-14 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase, demonstrating an IC50 value of 0.8 nM.[1][2] By targeting AXL, this compound effectively inhibits GAS6/AXL-mediated cell migration and invasion and reduces the phosphorylation of both AXL and its downstream effector AKT, highlighting its potential in antitumor applications.[1][2][3] Proper handling and storage of this compound, particularly concerning its solubility and stability in dimethyl sulfoxide (DMSO), are critical for ensuring experimental reproducibility and maximizing its therapeutic potential. These application notes provide detailed information and protocols for the effective use of this compound in a research setting.
Axl Signaling Pathway
The AXL receptor tyrosine kinase is a key player in various cellular processes, including proliferation, survival, and migration. Its signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (GAS6). This binding event leads to the dimerization and autophosphorylation of the AXL receptor, which in turn activates several downstream signaling cascades, most notably the PI3K/AKT/mTOR and MEK/ERK pathways. Aberrant AXL signaling is implicated in the progression and therapeutic resistance of numerous cancers.
References
Application Notes and Protocols for Combining Axl Inhibitors with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of cancer cell survival, proliferation, migration, and therapeutic resistance.[1][2][3] Upregulation of AXL signaling has been identified as a key mechanism of acquired resistance to a variety of targeted therapies, including inhibitors of EGFR, BRAF, and ALK.[4][5][6] This has led to the exploration of combination strategies that pair an AXL inhibitor with other kinase inhibitors to overcome or prevent the development of drug resistance. While specific data for the investigational inhibitor Axl-IN-14 in combination therapies is not publicly available, this document provides a comprehensive overview and detailed protocols based on preclinical and clinical studies of other potent AXL inhibitors, such as bemcentinib (formerly R428), to serve as a guide for researchers in this field. This compound is a potent, orally active AXL inhibitor with an IC50 of 0.8 nM.
Rationale for Combination Therapy
AXL activation can occur in response to treatment with various kinase inhibitors, leading to the activation of downstream survival pathways like PI3K/AKT and MAPK/ERK, thereby circumventing the therapeutic blockade.[4][7] By co-targeting AXL, it is possible to block this escape mechanism and enhance the efficacy of the primary kinase inhibitor.[8][9] Preclinical studies have demonstrated synergistic effects when combining AXL inhibitors with EGFR inhibitors in non-small cell lung cancer (NSCLC), BRAF inhibitors in melanoma, and ALK inhibitors in neuroblastoma.[8][10][11]
Data Presentation: Efficacy of AXL Inhibitor Combinations
The following tables summarize representative quantitative data from preclinical studies investigating the combination of the AXL inhibitor bemcentinib (R428) with other kinase inhibitors. This data illustrates the potential for synergistic antitumor activity.
Table 1: In Vitro Efficacy of AXL Inhibitor Combinations
| Cancer Type | Cell Line | AXL Inhibitor | Combination Partner | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Synergy/Antagonism |
| Melanoma | A375 (BRAF V600E) | Bemcentinib (R428) | Vemurafenib (BRAF inhibitor) | Not Specified | Not Specified | < 1.0 | Synergy |
| NSCLC | H2228-CER (ALK-positive, Ceritinib-resistant) | Bemcentinib (R428) | Ceritinib (ALK inhibitor) | Not Specified | Not Specified | Not Specified | Reversal of resistance |
| Prostate Cancer | PC3-DR (Docetaxel-resistant) | Bemcentinib (R428) | Docetaxel | Not Specified | Not Specified | Not Specified | Enhanced apoptosis |
Note: Specific IC50 and Combination Index values for this compound are not available in the public domain. The data presented for bemcentinib (R428) is illustrative of the potential for synergy. A Combination Index (CI) less than 1.0 indicates synergy, a CI equal to 1.0 indicates an additive effect, and a CI greater than 1.0 indicates antagonism.
Table 2: In Vivo Efficacy of AXL Inhibitor Combinations
| Cancer Model | AXL Inhibitor | Combination Partner | Treatment Regimen | Tumor Growth Inhibition (TGI) - Single Agent | Tumor Growth Inhibition (TGI) - Combination |
| Melanoma Xenograft (Melmet 1) | Bemcentinib (R428) | Vemurafenib (BRAF inhibitor) | Twice daily for 14 days | Not significant (AXLi), Significant (BRAFi) | Significant regression compared to monotherapy |
| ALK-driven Lung Cancer PDX | AXL inhibitor | Crizotinib (ALK inhibitor) | Not Specified | Not Specified | Significantly inhibited tumor growth compared to crizotinib alone |
Note: This table provides a qualitative summary of in vivo findings. Quantitative TGI values can vary significantly between studies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved and a general workflow for evaluating AXL inhibitor combinations.
Caption: AXL Receptor Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL inhibition improves BRAF-targeted treatment in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Munin: AXL inhibition improves BRAF-targeted treatment in melanoma [munin.uit.no]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL/AKT axis mediated-resistance to BRAF inhibitor depends on PTEN status in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL and SHC1 confer crizotinib resistance in patient-derived xenograft model of ALK-driven lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Receptor AXL Diversifies EGFR Signaling and Limits the Response to EGFR-Targeted Inhibitors in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL inhibition improves BRAF-targeted treatment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL confers intrinsic resistance to osimertinib and advances the emergence of tolerant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ALK inhibitor resistance in ALK(F1174L)-driven neuroblastoma is associated with AXL activation and induction of EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Axl-IN-14 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and therapeutic resistance in numerous cancers.[1][2] Its overexpression is often correlated with a poor prognosis.[1] AXL activation, typically through its ligand Gas6, triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which promote cancer cell proliferation, survival, invasion, and migration.[3][4][5] Consequently, AXL has emerged as a promising therapeutic target. Small molecule inhibitors designed to block the kinase activity of AXL are under active investigation for their potential to overcome drug resistance and improve patient outcomes.
These application notes provide a comprehensive overview of the use of Axl-IN-14, a representative small molecule AXL inhibitor, in patient-derived xenograft (PDX) models. Due to limited publicly available data specifically for a compound named "this compound," this document synthesizes information from a potent, structurally related AXL inhibitor (referred to herein as "AXL Inhibitor [I]") and other well-characterized AXL inhibitors, such as bemcentinib (BGB324), to provide a detailed framework for preclinical evaluation.[6]
AXL Signaling Pathway
The AXL signaling pathway plays a pivotal role in cancer cell pathobiology. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that drive tumor progression and therapeutic resistance.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the preclinical efficacy of representative AXL inhibitors in xenograft models. This data provides a benchmark for evaluating this compound.
Table 1: In Vitro Potency of AXL Inhibitor [I]
| Parameter | Value | Reference |
| AXL IC₅₀ | 3.2 nM | [6] |
| BaF3/TEL-AXL Cell Proliferation IC₅₀ | <1.0 nM | [6] |
Table 2: In Vivo Efficacy of AXL Inhibitor [I] in a BaF3/TEL-AXL Xenograft Model
| Dosage (Once Daily) | Tumor Growth Inhibition (%) | Body Weight Loss | Reference |
| 25 mg/kg | 89.8% | Not obvious | [6] |
| 50 mg/kg | 103.9% | Not obvious | [6] |
| 100 mg/kg | 104.8% | Not obvious | [6] |
Table 3: Efficacy of Bemcentinib (BGB324) in a Chemoresistant Ovarian Cancer PDX Model
| Treatment Group | Mean Tumor Volume Change | Significance (vs. Vehicle) | Reference |
| Vehicle | - | - | [7] |
| Chemotherapy | - | - | [7] |
| BGB324 | - | - | [7] |
| Chemotherapy + BGB324 | Significant Reduction | P < 0.0001 | [7] |
Experimental Protocols
This section provides a detailed, adaptable protocol for evaluating the efficacy of this compound in patient-derived xenograft (PDX) models.
PDX Model Establishment and Propagation
Objective: To establish and expand patient-derived tumors in immunodeficient mice.
Materials:
-
Patient tumor tissue, cryopreserved or fresh
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
Surgical tools
-
Anesthetics
-
Animal housing under sterile conditions
Protocol:
-
Thaw or prepare fresh patient tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Implant the tumor fragment, either subcutaneously in the flank or orthotopically, depending on the tumor type. For subcutaneous implantation, resuspend the fragment in a solution of media and Matrigel.
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
When tumors reach a volume of approximately 1,000-1,500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion.
In Vivo Efficacy Study of this compound
Objective: To assess the anti-tumor activity of this compound as a single agent or in combination with standard-of-care therapies in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound
-
Vehicle solution (e.g., as recommended by the supplier or determined by formulation development)
-
Standard-of-care chemotherapy agent (if applicable)
-
Dosing equipment (e.g., oral gavage needles, syringes)
Protocol:
-
Randomize mice with established PDX tumors into treatment and control groups (n=6-10 mice per group).
-
Treatment groups may include:
-
Vehicle control
-
This compound (e.g., 25, 50, 100 mg/kg, administered orally, once daily)
-
Standard-of-care chemotherapy
-
This compound in combination with chemotherapy
-
-
Administer treatments according to the specified schedule.
-
Monitor tumor volume using caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics, histology).
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and modulation of downstream signaling pathways in tumor tissue.
Materials:
-
Harvested tumor tissue from the efficacy study
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT)
-
Reagents for immunohistochemistry (IHC)
Protocol:
-
Western Blotting:
-
Homogenize a portion of the harvested tumor tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AXL and other relevant downstream signaling molecules.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Section the paraffin-embedded tissue.
-
Perform IHC staining for AXL, p-AXL, and proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in PDX models.
Caption: Workflow for this compound Evaluation in PDX Models.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of current AXL-targeting therapies in early phase cancer trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Axl-IN-14 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the target engagement of Axl-IN-14, a potent Axl kinase inhibitor. The protocols herein describe established techniques, including the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and in vitro Kinase Activity Assays, to confirm and characterize the interaction of this compound with its intended target, the Axl receptor tyrosine kinase, in both cellular and biochemical contexts.
Introduction to Axl and this compound
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2][3][4] Dysregulation of Axl signaling is implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[1][3][4][5] Upon binding to its ligand, Gas6 (growth arrest-specific 6), Axl dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][2] This activation promotes cancer cell proliferation and survival.[6]
This compound (also referred to as UNC2025 in scientific literature) is a potent small-molecule inhibitor of Axl kinase.[7] Measuring the direct binding of this compound to Axl in a cellular environment is crucial for validating its mechanism of action and for determining its potency and selectivity. The following protocols provide detailed procedures for assessing the target engagement of this compound.
Axl Signaling Pathway
The Axl signaling pathway is initiated by the binding of the ligand Gas6, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways that contribute to cell proliferation, survival, and migration.
References
- 1. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Giving AXL the axe: targeting AXL in human malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AXL as a Target in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Axl-IN-14 off-target effects in cancer cells
Welcome to the technical support center for Axl-IN-14, a potent inhibitor of the AXL receptor tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments using this compound.
I. Compound Profile: this compound (UNC2025)
This compound, also known as UNC2025, is a small molecule inhibitor primarily targeting the AXL receptor tyrosine kinase. However, like many kinase inhibitors, it exhibits activity against other kinases. Understanding its full kinase inhibition profile is crucial for interpreting experimental results and troubleshooting potential off-target effects.
Table 1: Kinase Inhibition Profile of this compound (UNC2025)
| Target Kinase | IC50 (nM) | Reference(s) |
| Primary On-Target | ||
| AXL | 0.8 - 1.65 | [1] |
| Primary Off-Targets | ||
| MER | 0.74 | [1] |
| FLT3 | 0.8 | [1] |
| TRKA | 1.67 | [1] |
| TRKC | 4.38 | [1] |
| QIK | 5.75 | [1] |
| TYRO3 | 5.83 | [1] |
| SLK | 6.14 | [1] |
| NuaK1 | 7.97 | [1] |
| KIT | 8.18 | [1] |
| MET | 364 | [1] |
Note: IC50 values can vary between different assay platforms and conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target kinases of this compound?
A1: this compound is a potent inhibitor of AXL kinase with a reported IC50 of 0.8 nM.[1] However, it is a dual inhibitor of MER and FLT3, with IC50 values of 0.74 nM and 0.8 nM, respectively.[1] Significant off-target activity has also been observed against other kinases, including TRKA, TRKC, KIT, and TYRO3 (see Table 1 for a more extensive list).[1]
Q2: What are the expected downstream signaling effects of this compound in cancer cells?
A2: By inhibiting AXL, this compound is expected to decrease the phosphorylation of AXL (p-AXL) and its downstream effector, AKT (p-AKT).[1] Due to its off-target activities, it can also decrease the phosphorylation of MER, FLT3, and TYRO3.[1] This can lead to the modulation of several signaling pathways, including the inhibition of p-MEK, p-STAT6, and p-ERK1/2.[1][2]
Q3: I am not observing the expected decrease in cell viability with this compound. What could be the reason?
A3: There are several potential reasons for this:
-
Cell Line Dependency: The anti-proliferative effect of AXL inhibition is cell-context dependent. The cancer cells you are using may not be reliant on AXL signaling for survival.
-
Off-Target Signaling Compensation: this compound inhibits multiple kinases. It is possible that in your specific cell line, the inhibition of off-target kinases (e.g., MER, FLT3) activates compensatory signaling pathways that promote survival.
-
Compound Concentration and Stability: Ensure that the compound is being used at an effective concentration and that it is stable in your culture media for the duration of the experiment.
-
Acquired Resistance: Prolonged treatment with kinase inhibitors can lead to the development of resistance mechanisms.
Q4: I am observing unexpected phenotypic changes in my cells that are not consistent with AXL inhibition alone. What should I consider?
A4: The unexpected phenotypes are likely due to the off-target effects of this compound. Consider the roles of the other kinases it potently inhibits:
-
MER and TYRO3: These are also members of the TAM family of receptor tyrosine kinases and are involved in cell survival, proliferation, and immune regulation.
-
FLT3: A critical kinase in hematological malignancies. Its inhibition can impact the proliferation and survival of certain leukemia and lymphoma cells.[2][3]
-
TRKA and TRKC: Receptors for nerve growth factor (NGF), involved in neuronal survival and differentiation, but also implicated in some cancers.
-
KIT: A receptor tyrosine kinase involved in cell survival and proliferation in various cell types, including hematopoietic stem cells and some cancer cells.
Q5: How can I confirm that the observed effects in my experiment are due to AXL inhibition and not off-target effects?
A5: To validate the on-target effect of this compound, consider the following control experiments:
-
Use a structurally different AXL inhibitor: Comparing the effects of this compound with another selective AXL inhibitor with a different off-target profile can help distinguish on-target from off-target effects.
-
Genetic knockdown or knockout of AXL: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete AXL and see if it phenocopies the effects of this compound.
-
Rescue experiment: Overexpress a mutant form of AXL that is resistant to this compound to see if it reverses the observed phenotype.
III. Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability or Proliferation Assays
| Symptom | Possible Cause | Troubleshooting Step |
| No effect on cell viability at expected concentrations. | 1. Cell line is not dependent on AXL signaling.2. Compensatory signaling due to off-target inhibition.3. Insufficient compound concentration or activity. | 1. Confirm AXL expression and activation (p-AXL) in your cell line.2. Profile the activation of off-target kinases (p-MER, p-FLT3) and their downstream pathways (p-AKT, p-ERK).3. Verify the concentration and bioactivity of your this compound stock. |
| Increased cell death in control cell lines. | Off-target toxicity. | Test this compound on a panel of cell lines with varying expression levels of AXL and its off-target kinases to identify potential toxicities. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions.2. Degradation of this compound. | 1. Standardize cell passage number, seeding density, and treatment duration.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Guide 2: Ambiguous Western Blot Results for Signaling Pathways
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete inhibition of p-AXL. | 1. Suboptimal inhibitor concentration.2. High baseline AXL activation.3. Antibody quality issues. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Ensure cells are properly serum-starved before stimulation if applicable.3. Validate your phospho-specific antibodies with appropriate positive and negative controls. |
| Unexpected changes in downstream signaling (e.g., p-ERK, p-AKT). | Off-target effects on other kinases (e.g., MER, FLT3, TRKA) that converge on these pathways. | 1. Simultaneously probe for the phosphorylation status of key off-target kinases.2. Use a more selective AXL inhibitor as a control.3. Refer to the AXL signaling pathway diagram (Figure 2) to map out potential crosstalk. |
| Variability in phospho-protein levels. | 1. Differences in cell lysis and sample preparation.2. Inconsistent timing of cell stimulation and/or inhibitor treatment. | 1. Ensure rapid cell lysis on ice with phosphatase and protease inhibitors.2. Precisely control the timing of all experimental steps. |
IV. Experimental Protocols
Protocol 1: Western Blot Analysis of AXL and Downstream Signaling
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours before treating with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours). If studying ligand-induced activation, add Gas6 for the last 15-30 minutes of the inhibitor treatment.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) in fresh media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a cell culture incubator.
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
V. Visualizations
Figure 1: On-target and primary off-target profile of this compound.
Figure 2: Simplified AXL and off-target signaling pathways inhibited by this compound.
Figure 3: Logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing Axl-IN-14 Concentration for Apoptosis Induction
Welcome to the technical support center for optimizing Axl-IN-14 concentration for apoptosis induction. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a small molecule inhibitor of the Axl receptor tyrosine kinase. Axl is often overexpressed in various cancers and its activation promotes cell survival, proliferation, migration, and drug resistance.[1][2][3] By inhibiting the kinase activity of Axl, this compound blocks downstream signaling pathways that are crucial for cancer cell survival, such as the PI3K/Akt and MAPK pathways.[4][5] This disruption of pro-survival signaling ultimately leads to the induction of apoptosis.
Q2: What is a good starting concentration range for this compound in my experiments?
A precise starting concentration for "this compound" is not widely published. However, based on data for structurally similar and well-characterized Axl inhibitors like R428 (Bemcentinib), a sensible starting point for in vitro cell-based assays would be in the low nanomolar to low micromolar range. The IC50 (the concentration at which 50% of the target is inhibited) for R428 is 14 nM in biochemical assays.[1][4][6] For cell-based assays, IC50 values for the Axl inhibitor BGB324 (another name for R428) in non-small cell lung cancer cell lines ranged from 0.67 to >9.61μM.[5]
Therefore, a pilot experiment could test a logarithmic dose range from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to observe apoptosis?
The time required to observe apoptosis can vary depending on the cell line, the concentration of this compound used, and the apoptosis assay being performed. Generally, apoptotic events can be detected between 8 to 72 hours post-treatment with apoptosis-inducing agents. For kinase inhibitors, changes in protein expression related to apoptosis (e.g., cleaved caspases) can often be detected by Western blot within 24 to 48 hours. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration for your model system.
Q4: What are the key downstream signaling pathways affected by Axl inhibition that I can monitor?
Inhibition of Axl primarily affects pro-survival signaling pathways. The key pathways to monitor include:
-
PI3K/Akt Pathway: Axl activation leads to the phosphorylation and activation of PI3K, which in turn activates Akt, a central kinase that promotes cell survival and inhibits apoptosis.
-
MAPK/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation and survival, can also be activated by Axl signaling.
-
NF-κB Pathway: Axl can activate the NF-κB signaling pathway, which upregulates anti-apoptotic proteins.
Monitoring the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) can serve as a biomarker for this compound activity.
Troubleshooting Guides
Problem 1: I am not observing any apoptosis after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Insufficient Treatment Time | The incubation time may be too short. Conduct a time-course experiment, extending the treatment duration up to 72 hours. |
| Cell Line Resistance | The cell line you are using may be resistant to Axl inhibition or have low Axl expression. Verify Axl expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to Axl inhibitors. |
| Drug Inactivity | Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment. |
| Assay Sensitivity | The apoptosis assay you are using may not be sensitive enough. Try a different method (e.g., switch from a viability assay to a direct measure of apoptosis like Annexin V staining or caspase activity). |
Problem 2: I am seeing high levels of cell death even in my low-dose this compound treatment groups.
| Possible Cause | Troubleshooting Step |
| High Drug Potency in Your Cell Line | Your cell line may be particularly sensitive to this compound. Lower the concentration range in your dose-response experiment (e.g., picomolar to nanomolar range). |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects leading to non-specific toxicity. Ensure you are working within a concentration range that is selective for Axl inhibition. It is crucial to determine the IC50 in your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity. |
Problem 3: My Western blot results for apoptotic markers are inconsistent.
| Possible Cause | Troubleshooting Step |
| Timing of Protein Extraction | The peak expression of apoptotic markers can be transient. Perform a time-course experiment and harvest cell lysates at multiple time points to capture the peak response. |
| Poor Antibody Quality | Ensure your primary antibodies for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP) are validated for Western blotting and are of high quality. |
| Protein Loading | Inconsistent protein loading can lead to variable results. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein amounts are loaded in each lane. |
| Sample Preparation | Apoptotic cells can detach from the culture plate. When harvesting, be sure to collect both the adherent and floating cells to get a complete picture of the apoptotic population. |
Data Presentation
Table 1: IC50 Values for the Axl Inhibitor R428 (Bemcentinib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various NSCLC Lines | Non-Small Cell Lung Cancer | 0.67 to >9.61 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.275 nM (as single agent) |
| HeLa | Cervical Cancer | 14 nM (in a cell-based assay) |
Note: This data is for R428 (Bemcentinib) and should be used as a reference for establishing a starting concentration range for this compound. Optimization for your specific cell line is essential.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used in the dilutions).
-
Incubation: Incubate the plate for your desired treatment time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol allows for the quantitative analysis of apoptotic cells.
Materials:
-
This compound treated cells (and controls)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound for the optimized time and concentration, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of Propidium Iodide (PI) solution to the tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting key proteins involved in the apoptotic cascade.
Materials:
-
This compound treated cells (and controls)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Axl, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
issues with Axl-IN-14 solubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Axl inhibitor, Axl-IN-14. Our aim is to help you overcome common challenges, particularly those related to solubility in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the Axl receptor tyrosine kinase, with an IC50 value of 0.8 nM.[1][2][3] It functions by inhibiting the Gas6/AXL signaling pathway, which leads to a decrease in the phosphorylation of AXL and its downstream target, AKT. This inhibition ultimately hinders Gas6/AXL-mediated cell migration and invasion, demonstrating anti-tumor activity.[1][2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of the Axl signaling pathway in tumor progression, metastasis, and drug resistance. It is a valuable tool for investigating the therapeutic potential of Axl inhibition in various cancer models.
Q3: In what solvent should I dissolve this compound to prepare a stock solution?
A3: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q4: I am observing precipitation after diluting my this compound DMSO stock solution in aqueous media. What could be the cause?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media (e.g., cell culture medium, PBS) is a common issue for many small molecule inhibitors. This is due to the lower solubility of the compound in aqueous solutions compared to DMSO. When the DMSO concentration decreases significantly upon dilution, the compound may fall out of solution.
Q5: What is the Axl signaling pathway?
A5: The Axl receptor tyrosine kinase is activated by its ligand, Gas6. This binding leads to the dimerization and autophosphorylation of the Axl receptor, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for cell processes like proliferation, survival, migration, and invasion. Dysregulation of the Axl signaling pathway is implicated in the progression and metastasis of various cancers.
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common problems encountered when preparing and using this compound in aqueous solutions for cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | The chosen solvent is inappropriate for this compound. | For creating a stock solution, use a high-purity, anhydrous grade of DMSO. |
| The compound may require more energy to dissolve. | Gently warm the solution in a water bath (not exceeding 40-50°C) and use a vortex or sonicator to aid dissolution. | |
| Precipitation is observed immediately after diluting the DMSO stock solution into aqueous cell culture medium or buffer. | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous medium to keep the final DMSO concentration low (typically <0.5%). |
| The final DMSO concentration in the culture medium is too low to maintain the solubility of this compound. | While keeping the final DMSO concentration as low as possible to avoid cellular toxicity, ensure it is sufficient to maintain solubility. You may need to perform a dose-response curve for DMSO toxicity on your specific cell line. | |
| The aqueous medium contains components that promote precipitation. | Prepare the final dilution in a serum-free medium first, and then add serum if required. Sometimes, high concentrations of proteins or salts can reduce the solubility of small molecules. | |
| The solution appears cloudy or contains visible particles after a freeze-thaw cycle of the stock solution. | The compound has precipitated out of the DMSO stock solution during freezing or thawing. | Before each use, warm the stock solution to room temperature or briefly in a 37°C water bath and vortex thoroughly to ensure the compound is fully redissolved. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results when using this compound. | Incomplete dissolution or precipitation of this compound is leading to inaccurate final concentrations. | Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to optimize your dilution strategy. Consider preparing fresh dilutions for each experiment. |
Quantitative Solubility Data for Axl Inhibitors (for reference)
| Compound | Solvent | Solubility |
| Bemcentinib (R428) | DMSO | ≥ 25 mg/mL (49.34 mM) |
| Tamnorzatinib (ONO-7475) | DMSO | ≥ 100 mg/mL (177.75 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile, serum-free cell culture medium
-
Complete cell culture medium (with serum, if required)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound vial to reach room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve a 10 mM stock solution. d. To aid dissolution, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex thoroughly until the solution is clear. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the stock solution gently before use. c. Perform a serial dilution of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. It is recommended to first dilute the DMSO stock into a small volume of serum-free medium and then add this to the larger volume of complete medium to minimize precipitation. d. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell migration. Optimization of cell number, incubation time, and this compound concentration is recommended for each cell line.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound working solutions
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Starve the cells in serum-free medium for 12-24 hours prior to the assay. c. Trypsinize and resuspend the cells in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: a. Add complete medium (containing the chemoattractant) to the lower chamber of the 24-well plate. b. Place the Transwell inserts into the wells. c. In the upper chamber of the inserts, add the cell suspension pre-treated with different concentrations of this compound or vehicle control (DMSO). d. Incubate the plate at 37°C in a CO2 incubator for a duration determined by the migratory capacity of the cell line (e.g., 12-48 hours).
-
Staining and Quantification: a. After incubation, carefully remove the medium from the upper chamber. b. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the cells with Crystal Violet solution for 15-20 minutes. e. Gently wash the inserts with water to remove excess stain. f. Allow the inserts to air dry. g. Image the migrated cells using a microscope and quantify the number of cells in several random fields of view.
Visualizations
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
improving the bioavailability of Axl-IN-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Axl-IN-14, a potent and orally active Axl inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the Axl receptor tyrosine kinase.[1] Its primary mechanism of action is to block the phosphorylation of Axl, thereby inhibiting downstream signaling pathways such as PI3K/AKT, which are involved in cell migration and invasion.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored as a solid at -20°C for long-term stability. For stock solutions in organic solvents, it is recommended to store them at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What are the key signaling pathways regulated by Axl?
A4: The Axl signaling pathway is activated by its ligand, Gas6, leading to the activation of several downstream pathways that regulate cell proliferation, survival, migration, and invasion.[2] Key pathways include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway.
Axl Signaling Pathway
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| In Vitro Assays | ||
| Poor solubility in aqueous media | This compound, like many kinase inhibitors, has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in culture medium, ensuring the final DMSO concentration is below 0.5% to avoid cellular toxicity. |
| Inconsistent or no inhibition of Axl phosphorylation | - Compound degradation.- Incorrect concentration.- Issues with the Western blot protocol. | - Ensure proper storage of this compound.- Verify the final concentration of this compound in the assay.- Include positive and negative controls in your Western blot to validate the antibody and protocol. |
| Cellular toxicity observed | The concentration of the vehicle (e.g., DMSO) is too high. | Keep the final concentration of DMSO in the cell culture medium below 0.5%. Perform a vehicle control experiment to assess the toxicity of the solvent alone. |
| In Vivo Experiments | ||
| Low bioavailability after oral administration | - Poor aqueous solubility leading to low dissolution.- Rapid metabolism. | - Formulate this compound in a vehicle designed to enhance solubility and absorption. A common formulation for poorly soluble kinase inhibitors is a mixture of DMSO, PEG300, and Tween 80. |
| Precipitation of the compound upon injection | The formulation is not stable or the concentration is too high. | - Ensure the formulation is clear and free of precipitates before injection.- Optimize the formulation by adjusting the ratio of co-solvents.- Consider reducing the administered dose. |
| Variability in animal response | - Inconsistent dosing.- Differences in animal metabolism. | - Ensure accurate and consistent administration of the dose.- Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the medium is below 0.5%. For example, for a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: Recommended Formulation for In Vivo Oral Administration in Mice
This protocol is a starting point and may require optimization based on the specific experimental needs.
-
Vehicle Preparation (Example):
-
Prepare a vehicle solution consisting of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
-
-
-
This compound Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix.
-
Finally, add the saline and mix until a clear, homogeneous solution is formed.
-
The final concentration of this compound will depend on the desired dosage (mg/kg) and the dosing volume.
-
Workflow for Improving Bioavailability of this compound
Quantitative Data Summary
The following table summarizes estimated physicochemical and pharmacokinetic parameters for this compound, based on typical values for small molecule kinase inhibitors. Note: These are not experimentally determined values for this compound and should be used as a general guide.
| Parameter | Estimated Value | Significance for Bioavailability |
| Physicochemical Properties | ||
| Molecular Weight | ~500-600 g/mol | Can influence permeability. |
| Aqueous Solubility | < 10 µg/mL | Low solubility can limit dissolution and absorption. |
| LogP | > 3 | High lipophilicity can lead to poor aqueous solubility. |
| BCS Classification (Predicted) | Class II or IV | Low solubility is a major hurdle for oral absorption.[3][4][5][6] |
| Pharmacokinetic Properties (in rodents) | ||
| Oral Bioavailability (F%) | < 20% (unformulated) | Indicates poor absorption from the gastrointestinal tract. |
| Tmax (oral) | 1-4 hours | Time to reach maximum plasma concentration. |
| Half-life (t1/2) | 2-8 hours | Influences dosing frequency. |
Logical Relationship for Troubleshooting In Vitro Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
- 6. veeprho.com [veeprho.com]
Axl-IN-14 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Axl-IN-14, a potent and orally active AXL inhibitor.[1][2] The information is presented in a question-and-answer format to directly address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, orally active small molecule inhibitor of the AXL receptor tyrosine kinase, with an IC50 of 0.8 nM.[1][2] By inhibiting AXL, it disrupts downstream signaling pathways, including the phosphorylation of AXL (p-AXL) and AKT (p-AKT), which are crucial for cancer cell migration, invasion, and survival.[2] This inhibitory action ultimately leads to anti-tumor activity.[1][2]
Q2: What are the recommended storage conditions for this compound?
While a specific datasheet for this compound is not publicly available, based on the recommendations for structurally similar Axl inhibitors, the following storage conditions are advised to ensure stability:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
Note: This information is extrapolated from a related compound, AXL-IN-13. It is crucial to refer to the manufacturer's specific recommendations if available.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is a common starting point. Ensure the compound is fully dissolved; gentle warming or sonication may be required. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported. Small molecule inhibitors can be susceptible to degradation in aqueous environments, especially over extended periods or at physiological temperatures (37°C). It is best practice to prepare fresh dilutions in your experimental buffer or media from your frozen DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for prolonged periods.
Q5: Is this compound sensitive to light?
There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for all small molecule inhibitors, it is advisable to store stock solutions and experimental setups protected from direct light to prevent potential photodegradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Activity | - Improper storage leading to degradation.- Multiple freeze-thaw cycles of stock solutions.- Degradation in aqueous experimental media. | - Confirm storage conditions (-20°C for powder, -80°C for stock solutions).- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions from stock for each experiment. Do not store in aqueous media. |
| Precipitation of the Inhibitor in Cell Culture Media | - Low solubility of the inhibitor in the aqueous media.- The final concentration of DMSO is too low to maintain solubility. | - Ensure the final DMSO concentration in your experiment is sufficient to keep the inhibitor in solution (typically ≤0.5%). If precipitation persists, consider lowering the final concentration of this compound.- Visually inspect for precipitation after adding the inhibitor to the media. If observed, prepare a fresh dilution. |
| Inconsistent Experimental Results | - Inaccurate pipetting of the inhibitor.- Cell line variability or passage number.- Degradation of the inhibitor during the experiment. | - Calibrate pipettes regularly.- Use a consistent cell passage number and ensure cell health.- Minimize the duration of experiments where possible and prepare fresh inhibitor dilutions for each replicate. |
| Unexpected Off-Target Effects | - The concentration of this compound is too high.- The inhibitor may have known or unknown off-target activities. | - Perform a dose-response curve to determine the optimal concentration with minimal toxicity.- Review literature for known off-target effects of Axl inhibitors and consider using a secondary inhibitor to confirm AXL-specific effects. |
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against the AXL kinase.
-
Reagents and Materials:
-
Recombinant human AXL kinase
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 10 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 20 µL of the AXL kinase and substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Plot the kinase activity against the log of the this compound concentration to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol provides a general method for evaluating the effect of this compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line expressing AXL (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
Validation & Comparative
Axl Inhibition in Combination with Immunotherapy: A Comparative Guide
A Synergistic Approach to Overcoming Immunotherapy Resistance
The receptor tyrosine kinase AXL is a critical mediator of cancer progression, metastasis, and drug resistance.[1][2][3] Its overexpression is linked to a poor prognosis in various cancers.[2] AXL signaling promotes an immunosuppressive tumor microenvironment (TME), thereby contributing to resistance to immune checkpoint inhibitors (ICIs).[1][4][5] This has led to the development of AXL inhibitors, such as Axl-IN-14, as a promising strategy to enhance the efficacy of immunotherapies. This guide provides a comparative analysis of AXL inhibitor monotherapy versus its combination with immunotherapy, supported by preclinical experimental data.
While direct comparative data for this compound is limited in publicly available literature, this guide utilizes data from studies on other potent and selective AXL inhibitors, such as SKI-G-801 and an unnamed novel AXL inhibitor (referred to as Compound [I]), which are representative of this class of drugs.
Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies consistently demonstrate that while AXL inhibitor monotherapy shows some anti-tumor activity, its combination with immunotherapy, particularly PD-1 blockade, results in a synergistic and more durable anti-tumor response.
Quantitative Analysis of Preclinical Data
The following tables summarize the anti-tumor efficacy of AXL inhibitor monotherapy and combination therapy from preclinical studies.
Table 1: AXL Inhibitor Monotherapy - In Vivo Efficacy
| AXL Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Source |
| Compound [I] | BaF3/TEL-AXL Xenograft | 25 mg/kg, once daily | 89.8% | [6] |
| 50 mg/kg, once daily | 103.9% | [6] | ||
| 100 mg/kg, once daily | 104.8% | [6] |
Note: TGI values exceeding 100% suggest tumor regression.
Table 2: AXL Inhibitor in Combination with Immunotherapy - In Vivo Efficacy
| AXL Inhibitor | Immunotherapy | Cancer Model | Key Efficacy Endpoint | Result | Source |
| SKI-G-801 | anti-PD-1 + Chemotherapy | TC1 Lung Adenocarcinoma | Tumor Volume (Day 21) | ~500 mm³ (vs. >1500 mm³ in control) | [7][8] |
| Survival | Significantly improved survival | [7][8] | |||
| Bemcentinib (R428) | anti-PD-1 | Immunocompetent NSCLC | Complete Tumor Regression | 40% of treated mice | [9][10] |
| TP-0903 | CAR-T cells | JeKo-1 Lymphoma | Overall Survival | Significantly longer survival | [1][11] |
These data highlight a clear trend: the combination of an AXL inhibitor with immunotherapy leads to substantially improved tumor control and survival outcomes compared to the modest effects of monotherapy.
Mechanism of Action: Reprogramming the Tumor Microenvironment
AXL inhibition enhances anti-tumor immunity through a multi-faceted mechanism that transforms an immunosuppressive "cold" tumor into an immune-inflamed "hot" tumor.
AXL Signaling Pathway
AXL, upon binding to its ligand Gas6, activates several downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and STAT, which promote tumor cell proliferation, survival, and invasion. In the TME, AXL signaling on immune cells, such as macrophages and dendritic cells, leads to a suppressed immune response.
Caption: AXL signaling pathway upon ligand binding.
Combination Therapy: A Synergistic Mechanism
The combination of an AXL inhibitor with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, creates a synergistic anti-tumor effect. The AXL inhibitor primes the TME for an effective immune response, which is then unleashed by the checkpoint inhibitor.
Caption: Synergistic mechanism of AXL inhibitor and anti-PD-1 therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of AXL inhibitors alone or in combination with immunotherapy in a living organism.
-
Cell Culture: Murine cancer cell lines (e.g., TC1 lung adenocarcinoma, BaF3/TEL-AXL) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: 6-8 week old female C57BL/6 mice or immunodeficient mice (for xenografts) are used. All animal procedures are performed under approved institutional animal care and use committee protocols.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected subcutaneously or orthotopically into the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups:
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Overall survival is also monitored. At the end of the study, tumors are excised for further analysis.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Immune Profiling by Flow Cytometry
Flow cytometry is used to analyze the composition and activation status of immune cells within the TME.
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD86).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations are quantified using analysis software.
Conclusion
The combination of AXL inhibitors, such as this compound, with immunotherapy represents a highly promising strategy to overcome resistance and improve clinical outcomes for cancer patients. Preclinical data strongly supports the synergistic anti-tumor effects of this combination, which are driven by the reprogramming of the tumor microenvironment from an immunosuppressive to an immune-active state. Further clinical investigation is warranted to fully realize the therapeutic potential of this combination approach.
References
- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 7. Incorporation of SKI-G-801, a Novel AXL Inhibitor, With Anti-PD-1 Plus Chemotherapy Improves Anti-Tumor Activity and Survival by Enhancing T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Axl Inhibitors: Axl-IN-14 vs. TP-0903
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of the Axl receptor tyrosine kinase: Axl-IN-14 and TP-0903. This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side look at their biochemical potency, cellular activity, and overall preclinical profiles based on available data. While comprehensive data for TP-0903 is accessible, information regarding this compound is more limited, a factor that should be considered in this comparative context.
Introduction to Axl and Its Role in Cancer
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Its ligand, Gas6 (growth arrest-specific 6), activates downstream signaling pathways such as PI3K-AKT-mTOR, MEK-ERK, NF-κB, and JAK/STAT.[1][3] Overexpression of Axl has been linked to poor prognosis, metastasis, and the development of resistance to a range of cancer therapies in numerous malignancies, including non-small cell lung cancer, breast cancer, pancreatic cancer, and acute myeloid leukemia (AML).[4][5] Consequently, Axl has emerged as a promising therapeutic target in oncology.
Biochemical and Cellular Potency
A comparative summary of the in vitro potency of this compound and TP-0903 is presented in Table 1. This compound demonstrates high potency with a sub-nanomolar IC50 value against the Axl kinase. TP-0903, while also a potent Axl inhibitor, is characterized as a multi-kinase inhibitor with activity against other kinases.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line | IC50 (Cell Viability Assay) |
| This compound | AXL | 0.8 nM | Not Specified | Not Specified |
| TP-0903 | AXL | 27 nM[6][7] | PSN-1 (Pancreatic Cancer) | 6 nM[7] |
| MV4-11 (R248W) (AML) | 11 nM (± 0.5 nM SE)[8] | |||
| HL-60 (AML) | 35 nM (± 2.4 nM SE)[8] | |||
| Kasumi-1 (AML) | 15 nM (± 1.1 nM SE)[8] | |||
| MV4-11 (AML) | 16-21 nM[9] | |||
| MOLM13 (AML) | 16-21 nM[9] | |||
| MOLM13-RES (AML) | 16-21 nM[9] |
Table 1: Comparison of In Vitro Potency of this compound and TP-0903. Data for this compound is limited to its biochemical IC50 against AXL. TP-0903 shows potent activity against AXL and various cancer cell lines.
Kinase Selectivity Profile
This compound: The kinase selectivity profile for this compound is not publicly available.
TP-0903: TP-0903 is a multi-kinase inhibitor. Besides Axl, it has been shown to inhibit other kinases, including members of the TAM family (Tyro3 and MerTK), Aurora A, JAK2, ALK, and ABL1. In a binding assay, TP-0903 demonstrated potent inhibition of FLT3-ITD and its mutants with KD values ranging from 0.79 to 5.6 nM. Biochemical assays have also confirmed its potent inhibition of ACK1 (IC50 = 30.7 nM) and GCK (IC50 = 2.5 nM). Furthermore, it inhibits Chk1 and Chk2 with EC50 values of 2.99 nM and 4.99 nM, respectively.[10]
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of an inhibitor. While there is a lack of published in vivo data for this compound, TP-0903 has demonstrated anti-tumor activity in various xenograft models.
This compound: Publicly available in vivo efficacy data for this compound has not been identified.
TP-0903:
-
Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDA), TP-0903 as a single agent extended median survival to 78 days from 72 days in the vehicle group.[11] Combination with gemcitabine further increased median survival to 92.5 days.[11]
-
Acute Myeloid Leukemia (AML):
-
In a MOLM13-RES xenograft model, TP-0903 (60mg/kg, daily for 5 days/week for 3 weeks) significantly reduced leukemic cell outgrowth compared to vehicle or gilteritinib.
-
In an OCI-AML3 xenograft model, TP-0903 (50 mg/kg, daily for 5 days/week for up to 6 weeks) suppressed leukemia cell outgrowth and prolonged survival by 9 days.
-
In a primary murine FLT3-ITD+/- IDH2-R140Q+/- AML transplantation model, TP-0903 (40 mg/kg, daily for up to 6 weeks) prolonged survival by 9 days.
-
In an HL-60 xenograft model, TP-0903 (63 days) prolonged median survival compared to vehicle (46 days) and decitabine (55 days). The combination of TP-0903 and decitabine was even more effective (75 days).[8][10]
-
In an MV4-11 (R248W) xenograft model, TP-0903 (81 days) significantly prolonged survival compared to vehicle (51 days) and decitabine (62 days), with the combination showing the most benefit (89 days).[8][10]
-
Pharmacokinetics
Pharmacokinetic properties are crucial for determining the druggability of a compound. While preclinical pharmacokinetic data for this compound is not available, some insights into the clinical pharmacokinetics of TP-0903 can be gleaned from its clinical trial information.
This compound: No publicly available pharmacokinetic data.
TP-0903: TP-0903 is an orally bioavailable small molecule.[11] It has been evaluated in a first-in-human Phase 1a/1b study in patients with advanced solid tumors, which included pharmacokinetic assessments.[12][13] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[12]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Figure 1: Simplified Axl Signaling Pathway and Points of Inhibition.
Figure 2: General Experimental Workflow for Axl Inhibitor Evaluation.
Figure 3: Logical Flow of the Comparative Analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
In Vitro AXL Kinase Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Axl kinase. A typical protocol involves:
-
Reagents and Materials: Recombinant human Axl kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.
-
Procedure:
-
The inhibitor (this compound or TP-0903) is serially diluted to various concentrations.
-
The inhibitor dilutions are incubated with the Axl kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a detection method, such as fluorescence, luminescence, or radioactivity.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[6]
-
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability. A general protocol is as follows:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Analysis: The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Tumor Xenograft Study
This model is used to assess the anti-tumor efficacy of a compound in a living organism. A standard protocol includes:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[14]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the inhibitor (administered orally or via injection) or a vehicle control.[14]
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. For survival studies, mice are monitored until they meet predefined humane endpoints.
-
Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition or the extension of survival in the treated groups versus the control group.[15]
Conclusion
This comparative guide highlights the current understanding of this compound and TP-0903. This compound is a highly potent Axl inhibitor based on its biochemical IC50. However, a comprehensive evaluation of its preclinical profile is hampered by the limited availability of public data.
In contrast, TP-0903 is a well-characterized, orally bioavailable multi-kinase inhibitor with potent activity against Axl and other cancer-relevant kinases. It has demonstrated significant in vitro and in vivo anti-tumor efficacy across various cancer models, particularly in AML and pancreatic cancer. Its development has progressed to clinical trials, providing some initial insights into its pharmacokinetic and safety profile in humans.
For researchers in the field, TP-0903 represents a valuable tool for studying the effects of Axl and multi-kinase inhibition. Further disclosure of data on this compound is necessary to enable a more thorough and direct comparison of its potential as a therapeutic agent. This guide will be updated as more information becomes available.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 10. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion [mdpi.com]
- 11. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. In vivo tumor xenograft model [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
